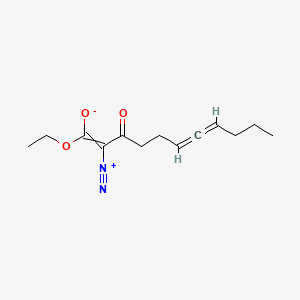
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate is an organic compound with the molecular formula C13H18N2O3 It is a diazonium salt, which is a class of compounds known for their reactivity and utility in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate typically involves the diazotization of an appropriate amine precursor. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with the preparation of the amine precursor, which is often an aromatic amine.
Diazotization: The amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium salt is isolated and purified, often by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds, such as halogenated or hydroxylated derivatives.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is the corresponding aromatic amine.
Scientific Research Applications
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and coatings, due to its reactivity and ability to form stable azo linkages.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications, as diazonium compounds can selectively modify amino acid residues in proteins.
Analytical Chemistry: The compound is used in analytical techniques, such as spectrophotometry, for the detection and quantification of various analytes.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example:
In Substitution Reactions: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.
In Coupling Reactions: The diazonium ion reacts with electron-rich aromatic compounds to form azo linkages.
In Biological Studies: The diazonium ion can modify specific amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
2-Diazonio-1-ethoxy-1-oxoundeca-2,6,7-trien-3-olate can be compared with other diazonium compounds, such as:
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but differs in the structure of the carbon backbone.
Pentanedioic acid, 2-diazo-3-oxo-, diethyl ester: This compound also contains a diazonium group but has a different ester functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other diazonium compounds.
Properties
CAS No. |
920977-83-9 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
InChI |
InChI=1S/C13H18N2O3/c1-3-5-6-7-8-9-10-11(16)12(15-14)13(17)18-4-2/h6,8H,3-5,9-10H2,1-2H3 |
InChI Key |
NNKYQAHNHAVXPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCCC(=O)C(=C([O-])OCC)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
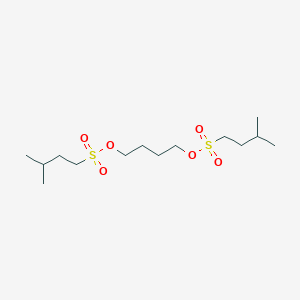
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
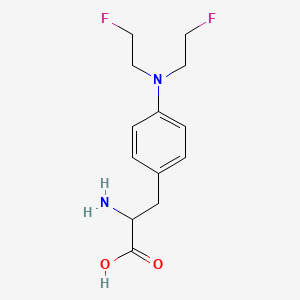
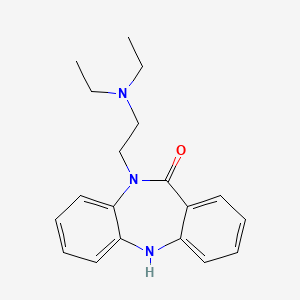

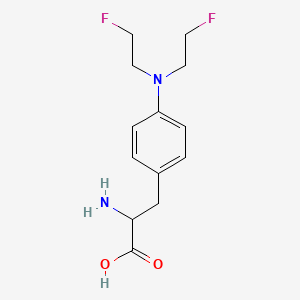
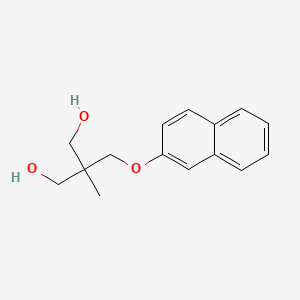

![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
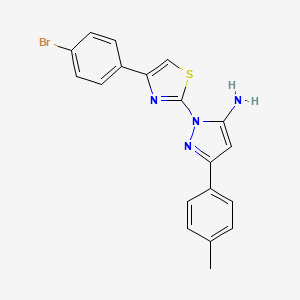
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
